4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2-furoyl)-1-piperazinyl]pyrimidine
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Overview
Description
The compound you mentioned contains several functional groups including imidazole, pyrimidine, and piperazine. Imidazole is a planar five-membered ring which is a key component of important biomolecules like histidine and histamine . Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
Imidazoles can be synthesized using several methods. One of the common methods is the Van Leusen Imidazole Synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with an α,β-unsaturated carbonyl compound . Another method is the Debus-Radziszewski imidazole synthesis . The synthesis of pyrimidines and piperazines also has been well studied .Molecular Structure Analysis
The molecular structure of such compounds is typically analyzed using techniques like X-ray crystallography, NMR spectroscopy, and IR spectroscopy . These techniques can provide detailed information about the arrangement of atoms within the molecule and the types of bonds present .Chemical Reactions Analysis
The chemical reactions involving such compounds can be quite diverse, depending on the specific functional groups present in the molecule. For example, imidazoles can undergo a variety of reactions, including N-alkylation and N-arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would depend on its specific structure. Factors that could influence these properties include the types and arrangement of functional groups, the overall size and shape of the molecule, and the presence of any charged groups .Scientific Research Applications
Antiproliferative Activity Against Human Cancer Cell Lines
Research has shown that derivatives of pyrimidine, such as 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, exhibit antiproliferative effects against several human cancer cell lines. This includes compounds showing significant activity against cell lines like K562, Colo-205, MDA-MB 231, and IMR-32. The mechanism involves nucleophilic substitution reactions to synthesize these compounds, highlighting their potential as anticancer agents worth further exploration (Mallesha et al., 2012).
Antiprotozoal Agents
Imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been studied for their antiprotozoal properties. These compounds have shown significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum. The synthesis involves condensation and cyclization reactions to create compounds with strong DNA affinities, indicating their potential in treating protozoal infections (Ismail et al., 2004).
Insecticidal and Antibacterial Potential
Pyrimidine linked pyrazole heterocyclics have been synthesized and evaluated for their insecticidal and antibacterial activities. These compounds have been tested against Pseudococcidae insects and various microorganisms, showing promising results. The synthesis process includes cyclocondensation under microwave irradiation, pointing to innovative methods for creating bioactive compounds (Deohate & Palaspagar, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6O2/c1-13-14(2)24(12-21-13)17-10-16(19-11-20-17)22-5-7-23(8-6-22)18(25)15-4-3-9-26-15/h3-4,9-12H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRHHJGOZUUYOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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